REACTION_CXSMILES
|
ClC1C(C)=NOC=1[NH:7][S:8]([C:11]1[CH:15]=[CH:14][S:13][C:12]=1C(NC1C=C(OC)C(OC)=CC=1C(OC)=O)=O)(=[O:10])=[O:9].Cl>[OH-].[Na+]>[S:13]1[CH:14]=[CH:15][C:11]([S:8]([NH2:7])(=[O:10])=[O:9])=[CH:12]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-(4-chloro-3-methyl-5-isoxazolyl)-2-[(4,5-dimethoxy-2-methoxycarbonylphenyl)aminocarbonyl]thiophene-3-sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NOC1NS(=O)(=O)C1=C(SC=C1)C(=O)NC1=C(C=C(C(=C1)OC)OC)C(=O)OC)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried on a lyophilyzer
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |